1-(pentafluorobenzoyl)azepane
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Overview
Description
1-(Pentafluorobenzoyl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. The presence of the pentafluorobenzoyl group introduces unique properties to the azepane ring, making it a compound of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pentafluorobenzoyl)azepane can be achieved through several methods. One common approach involves the reaction of azepane with pentafluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(Pentafluorobenzoyl)azepane undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The azepane ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted azepane derivatives and oxidized or reduced forms of the original compound .
Scientific Research Applications
1-(Pentafluorobenzoyl)azepane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(pentafluorobenzoyl)azepane involves its interaction with specific molecular targets. The pentafluorobenzoyl group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The azepane ring can also interact with biological membranes, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Azepane: A seven-membered nitrogen-containing heterocycle without the pentafluorobenzoyl group.
Oxepane: A seven-membered oxygen-containing heterocycle.
Silepane: A seven-membered silicon-containing heterocycle.
Phosphepane: A seven-membered phosphorus-containing heterocycle.
Uniqueness
1-(Pentafluorobenzoyl)azepane is unique due to the presence of the pentafluorobenzoyl group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
azepan-1-yl-(2,3,4,5,6-pentafluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F5NO/c14-8-7(9(15)11(17)12(18)10(8)16)13(20)19-5-3-1-2-4-6-19/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZLFDMKQFVOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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